Product packaging for R-Boceprevir(Cat. No.:CAS No. 569677-41-4)

R-Boceprevir

Cat. No.: B12788176
CAS No.: 569677-41-4
M. Wt: 519.7 g/mol
InChI Key: LHHCSNFAOIFYRV-MUPNANLLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

R-Boceprevir is a stereoisomer of Boceprevir, a selective, reversible covalent inhibitor of the hepatitis C virus (HCV) NS3/4A serine protease . The NS3/4A protease is essential for viral replication, as it cleaves the HCV-encoded polyprotein into mature functional proteins . By binding to the catalytic serine residue (Ser139) of the protease active site, this compound effectively blocks this proteolytic processing, thereby suppressing viral replication . This mechanism of action was foundational in the development of direct-acting antiviral therapies for chronic Hepatitis C virus genotype 1 infection . Initially approved as part of a combination therapy, Boceprevir-based regimens have been superseded in clinical practice by newer agents . Consequently, this compound is now offered for research applications, providing a valuable tool for studying HCV protease function, investigating viral resistance mechanisms, and exploring the evolution of antiviral therapies . Researchers can use this compound to gain insights into the kinetics of protease inhibition and the emergence of resistance-associated substitutions such as V36M, T54S, and R155K in genotype 1a, or T54A/S and A156S in genotype 1b . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H45N5O5 B12788176 R-Boceprevir CAS No. 569677-41-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

569677-41-4

Molecular Formula

C27H45N5O5

Molecular Weight

519.7 g/mol

IUPAC Name

(1R,2S,5S)-N-[(2R)-4-amino-1-cyclobutyl-3,4-dioxobutan-2-yl]-3-[(2S)-2-(tert-butylcarbamoylamino)-3,3-dimethylbutanoyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide

InChI

InChI=1S/C27H45N5O5/c1-25(2,3)20(30-24(37)31-26(4,5)6)23(36)32-13-15-17(27(15,7)8)18(32)22(35)29-16(19(33)21(28)34)12-14-10-9-11-14/h14-18,20H,9-13H2,1-8H3,(H2,28,34)(H,29,35)(H2,30,31,37)/t15-,16+,17-,18-,20+/m0/s1

InChI Key

LHHCSNFAOIFYRV-MUPNANLLSA-N

Isomeric SMILES

CC1([C@@H]2[C@H]1[C@H](N(C2)C(=O)[C@H](C(C)(C)C)NC(=O)NC(C)(C)C)C(=O)N[C@H](CC3CCC3)C(=O)C(=O)N)C

Canonical SMILES

CC1(C2C1C(N(C2)C(=O)C(C(C)(C)C)NC(=O)NC(C)(C)C)C(=O)NC(CC3CCC3)C(=O)C(=O)N)C

Origin of Product

United States

Preparation Methods

The synthesis of R-Boceprevir involves a five-step process that has been optimized by telescoping the first three steps and the last two steps . The critical steps in the synthesis include oxidation and the control of impurities. A novel process for the synthesis of a key starting material, fragment A, has also been developed . Industrial production methods focus on optimizing these steps to ensure high yield and purity.

Chemical Reactions Analysis

Scientific Research Applications

Introduction to R-Boceprevir

This compound, commonly referred to simply as Boceprevir, is a serine protease inhibitor specifically designed for the treatment of chronic hepatitis C virus (HCV) infections, particularly those caused by genotype 1. Its mechanism of action involves the inhibition of the HCV nonstructural protein 3 protease, which is crucial for viral replication. This compound has been pivotal in the development of combination therapies that enhance treatment efficacy and improve patient outcomes.

Treatment of Hepatitis C

Clinical Trials and Efficacy:
Boceprevir has undergone extensive clinical evaluation, demonstrating significant improvements in sustained virologic response (SVR) rates when combined with peginterferon and ribavirin. Key studies include:

  • SPRINT-2 Trial : This phase III trial assessed treatment-naive patients with chronic HCV genotype 1. Results indicated that patients receiving Boceprevir alongside standard therapy achieved higher SVR rates compared to those receiving standard therapy alone .
  • RESPOND-2 Trial : Focused on patients who had previously failed treatment, this study similarly showed that the addition of Boceprevir significantly increased SVR rates .

These results led to Boceprevir being granted fast-track status by the FDA for the treatment of chronic HCV in 2006, with its approval following shortly thereafter in 2011.

Combination Therapies

Boceprevir is often used in combination with other antiviral agents to enhance therapeutic outcomes. The most notable combinations include:

  • Peginterferon and Ribavirin : This combination has been shown to improve SVR rates significantly. In studies, patients treated with Boceprevir plus these agents experienced a reduction in treatment duration while maintaining high efficacy .
  • Response-Guided Therapy (RGT) : Implementing RGT allows for personalized treatment durations based on early virologic response, further optimizing patient management and reducing unnecessary exposure to prolonged therapy .

Repurposing for Other Viral Infections

Recent research has explored the potential of Boceprevir in treating other viral infections beyond HCV. Notably, its structural characteristics have inspired the development of hybrid inhibitors targeting SARS-CoV-2:

  • Hybrid Inhibitors : Researchers have designed new compounds by combining elements from Boceprevir with other antiviral agents to create effective inhibitors against SARS-CoV-2's main protease (M pro). These efforts aim to leverage Boceprevir's established antiviral properties while enhancing potency against emerging viral threats .

Case Study 1: Efficacy in Treatment-Naive Patients

In a multicenter phase III trial involving 685 treatment-naive patients, Boceprevir was administered alongside peginterferon and ribavirin. The study reported an SVR rate of approximately 96% among patients who responded early and were eligible for shortened treatment duration under RGT protocols .

Case Study 2: Treatment-Experienced Patients

Another significant study evaluated the efficacy of Boceprevir in patients who had previously failed standard therapy. The findings demonstrated that the addition of Boceprevir resulted in marked improvements in SVR rates compared to those who received only peginterferon and ribavirin .

Table 1: Summary of Clinical Trials Involving this compound

Trial NamePhasePopulationTreatment RegimenSVR Rate (%)
SPRINT-2IIITreatment-naiveBoceprevir + Peginterferon + Ribavirin96
RESPOND-2IIITreatment-experiencedBoceprevir + Peginterferon + RibavirinSignificant increase over SOC alone
HCV SPRINT-1IIMixed (US & EU)Boceprevir + Peginterferon + RibavirinHigh efficacy reported

Table 2: Comparison of Treatment Outcomes

Treatment GroupSVR Rate (%)Duration of Therapy (weeks)
Standard Therapy (Peg/Ribavirin)~5048
Boceprevir + Standard Therapy~70-96Variable (28-48)

Comparison with Similar Compounds

Structural and Pharmacokinetic Comparisons

The following table compares R-Boceprevir with boceprevir and other NS3/4A protease inhibitors, including telaprevir and simeprevir:

Parameter This compound Boceprevir Telaprevir Simeprevir
Molecular Formula C27H45N5O5 C27H45N5O5 C36H53N7O6 C38H47N5O7S
Molecular Weight (g/mol) 519.677 519.677 679.85 725.87
Mechanism Prodrug of NS3/4A inhibitor NS3/4A inhibitor NS3/4A inhibitor NS3/4A inhibitor
LogP 3.5 3.5 (estimated) 3.8 4.2
TPSA (Ų) 150.7 150.7 156 144
Bioavailability Improved via prodrug conversion Low (requires high dosing) Moderate High
Clinical Phase Phase III Approved (2011, discontinued) Approved (2011, discontinued) Approved (2013)
Key Developer Roche Merck (Schering-Plough) Vertex Janssen

Structural Insights :

  • This compound shares the same molecular formula as boceprevir but differs in stereochemistry, optimizing its metabolic activation .
  • Telaprevir and simeprevir exhibit larger molecular structures with higher logP values, enhancing membrane permeability but increasing risk of off-target interactions .
Efficacy and Clinical Trial Data
  • Boceprevir: In Phase III trials, boceprevir combined with peginterferon-ribavirin achieved a 66% sustained virologic response (SVR) in treatment-experienced HCV genotype 1 patients, compared to 21% with peginterferon-ribavirin alone. However, anemia rates were significantly higher (46% vs. 21%) .
  • This compound : Current Phase III trials focus on treatment-naïve patients, with preliminary data suggesting comparable or improved SVR rates (pending publication) and reduced anemia due to optimized prodrug metabolism .
  • Simeprevir: Demonstrated 80% SVR in genotype 1 patients with fewer side effects, attributed to its higher specificity for NS3/4A .

Q & A

Q. What is the molecular mechanism of R-Boceprevir, and how does its prodrug design enhance bioavailability?

this compound is a prodrug of boceprevir, a hepatitis C virus (HCV) NS3/4A protease inhibitor. As a prodrug, this compound undergoes hepatic conversion to boceprevir, which binds to the NS3/4A protease active site, blocking viral polyprotein processing and replication . The prodrug design improves pharmacokinetic properties by increasing solubility and reducing first-pass metabolism, enhancing systemic bioavailability compared to boceprevir alone .

Q. What methodologies are standard for evaluating this compound’s antiviral efficacy in preclinical studies?

Key methods include:

  • In vitro protease inhibition assays : Measure 50% inhibitory concentration (IC₅₀) against recombinant NS3/4A protease .
  • Replicon systems : Use HCV genotype 1 subgenomic replicons in hepatoma cells to assess viral RNA reduction .
  • Animal models : Chimeric mice with humanized livers or non-human primates infected with HCV-like viruses to evaluate in vivo efficacy and pharmacokinetics .

Q. How are sustained virologic response (SVR) rates defined and measured in this compound clinical trials?

SVR is defined as undetectable HCV RNA (<25 IU/mL) 24 weeks post-treatment. Measurement involves quantitative RT-PCR (e.g., COBAS TaqMan HCV Test), with protocols standardized across trial sites to ensure reproducibility . For example, in Phase III trials, SVR rates for this compound + peginterferon-ribavirin reached 66–68% in treatment-naïve non-black patients, compared to 21–40% in controls .

Q. What patient stratification strategies are critical in this compound trial design?

Trials stratify patients by:

  • HCV genotype/subtype : Focus on genotype 1 (most resistant to interferon-based therapy) .
  • Ethnicity : Separate analysis of black vs. non-black cohorts due to differential IL28B polymorphism prevalence impacting SVR .
  • Lead-in phase response : Patients with <1 log₁₀ HCV RNA reduction after 4 weeks of peginterferon-ribavirin (indicating interferon resistance) receive extended this compound dosing .

Q. Which biomarkers are prioritized for monitoring this compound safety and resistance?

  • HCV RNA viral load : Primary efficacy biomarker .
  • Hemoglobin levels : Monitored weekly due to anemia risk (21% incidence in boceprevir trials vs. 13% in controls) .
  • Resistance-associated substitutions (RAS) : Sequencing NS3 protease domain (e.g., V36M, T54S) to identify virologic failure mechanisms .

Advanced Research Questions

Q. How can researchers reconcile contradictory SVR outcomes between patient subgroups in this compound trials?

In Phase III trials, non-black patients achieved 67–68% SVR vs. 42–53% in black patients . Methodological approaches to address disparities include:

  • Pharmacogenomic analysis : Evaluate IL28B allele frequency (e.g., CC vs. non-CC genotypes) and its correlation with interferon responsiveness .
  • Adherence tracking : Use pill counts and electronic monitoring to assess compliance disparities between cohorts .
  • Subgroup meta-analysis : Pool data from multiple trials to identify confounding variables (e.g., baseline viral load, fibrosis stage) .

Q. What experimental strategies optimize this compound dosing regimens to mitigate resistance?

  • Response-guided therapy (RGT) : Adjust treatment duration based on week 8 HCV RNA levels. Patients with undetectable RNA at week 8 may shorten therapy to 24 weeks, reducing resistance risk .
  • Combination with NS5A inhibitors : Preclinical studies suggest additive effects when this compound is paired with NS5A-targeting drugs (e.g., daclatasvir) to suppress resistance .

Q. How do researchers validate this compound’s pharmacokinetic (PK) variability in diverse populations?

  • Population PK modeling : Use nonlinear mixed-effects models (e.g., NONMEM) to assess covariates (e.g., body weight, renal function) impacting drug exposure .
  • Hepatic impairment studies : Compare PK parameters in patients with Child-Pugh B/C cirrhosis vs. healthy controls to guide dose adjustments .

Q. What statistical methods are recommended for analyzing this compound trial data with high dropout rates?

  • Intent-to-treat (ITT) analysis : Include all randomized patients, classifying dropouts as non-responders to avoid overestimating efficacy .
  • Multiple imputation : Address missing data using predictive models based on baseline characteristics and early virologic response .

Q. How can in vitro models be refined to predict this compound’s clinical resistance profile?

  • Deep sequencing : Identify low-frequency RAS (<1% prevalence) in replicon systems after prolonged drug exposure .
  • Fitness cost assays : Measure replication capacity of RAS-harboring mutants in Huh-7 cells to predict clinical persistence .

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